molecular formula C20H30ClN3O2 B7128403 N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide

Cat. No.: B7128403
M. Wt: 379.9 g/mol
InChI Key: MUQIIKSIIFLPGA-UHFFFAOYSA-N
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Description

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide is a complex organic compound that features a piperidine ring substituted with a 4-chlorophenyl group

Properties

IUPAC Name

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O2/c1-14(22-19(26)20(2,3)4)18(25)23-17-9-11-24(12-10-17)13-15-5-7-16(21)8-6-15/h5-8,14,17H,9-13H2,1-4H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIIKSIIFLPGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCN(CC1)CC2=CC=C(C=C2)Cl)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide typically involves multiple steps. One common route starts with the preparation of the piperidine ring, followed by the introduction of the 4-chlorophenyl group. The final steps involve the formation of the amide bond and the addition of the dimethylpropanamide group. Reaction conditions often include the use of anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[1-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]amino]-1-oxopropan-2-yl]-2,2-dimethylpropanamide can be compared with other similar compounds, such as:

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